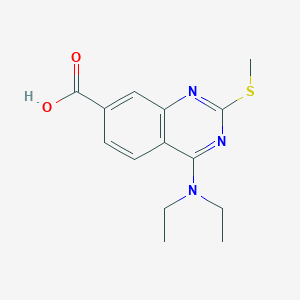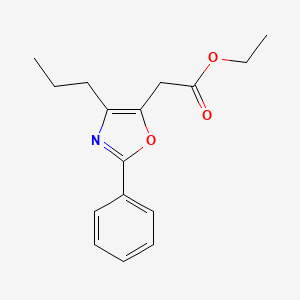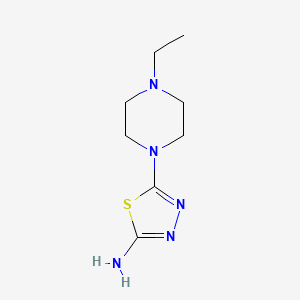![molecular formula C16H10F3N3O2S B1387480 5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-24-9](/img/structure/B1387480.png)
5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Descripción general
Descripción
5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol is a complex organic compound characterized by the presence of nitrophenyl and trifluoromethylphenyl groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol involves its interaction with biological molecules, particularly proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitrophenyl and trifluoromethylphenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol
- 5-(3-nitrophenyl)-1-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
- 5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Uniqueness
5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol is unique due to the specific positioning of the nitrophenyl and trifluoromethylphenyl groups, which influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Propiedades
IUPAC Name |
4-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2S/c17-16(18,19)11-4-2-5-12(8-11)21-14(9-20-15(21)25)10-3-1-6-13(7-10)22(23)24/h1-9H,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLXMOVSHOBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-cyano-4-[4-(2-furoyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B1387398.png)
![7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1387399.png)
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)


![{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1387406.png)

![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)

![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)

![1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387418.png)
![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)
